Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I)

Description

Nomenclature and Chemical Identification

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is systematically identified through multiple nomenclature systems that reflect its complex molecular structure and coordination chemistry. The compound is registered under Chemical Abstracts Service number 165461-74-5, providing a unique identifier for regulatory and research purposes. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is designated as (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one; silver; triethylphosphane, which describes the detailed structural components and stereochemistry. The molecular formula C₁₆H₂₅AgF₇O₂P accurately represents the elemental composition, indicating the presence of sixteen carbon atoms, twenty-five hydrogen atoms, one silver atom, seven fluorine atoms, two oxygen atoms, and one phosphorus atom.

The compound is commonly referenced in scientific literature through the abbreviated notation, which represents the silver metal center coordinated with a fluorinated diketonate ligand and triethylphosphine. Alternative systematic names include triethylphosphine(2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dionato)silver and 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)(triethylphosphine)silver(I). The naming convention follows standard coordination complex nomenclature rules where ligands are named before the metal center, with the oxidation state of silver specified as (I) to indicate its monovalent state.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 165461-74-5 |

| Molecular Formula | C₁₆H₂₅AgF₇O₂P |

| Molecular Weight | 521.20 g/mol |

| International Union of Pure and Applied Chemistry Name | (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one; silver; triethylphosphane |

| Simplified Molecular-Input Line-Entry System | CCP(CC)CC.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Historical Development and Discovery

The development of triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) emerged from systematic research into silver coordination complexes suitable for chemical vapor deposition applications during the late twentieth century. The compound belongs to a broader class of silver beta-diketonate phosphine adducts that were investigated as alternatives to traditional silver precursors, which often suffered from limited volatility and thermal stability issues. Research conducted in the 1990s demonstrated that Lewis-base adducted silver(I) beta-diketonates with phosphanes could provide improved stability and volatility characteristics compared to their unadducted counterparts.

The synthesis methodology for this specific compound was established through systematic studies of silver beta-diketonate chemistry, building upon earlier work with silver acetylacetonate and related compounds. The incorporation of highly fluorinated ligands such as the heptafluoro-2,2-dimethyl-3,5-octanedionate group was driven by the need to enhance precursor volatility and reduce decomposition temperatures for practical vapor deposition applications. The addition of triethylphosphine as a stabilizing ligand was found to create monomeric complexes with superior handling characteristics and controlled thermal decomposition profiles.

Significant advancement in the application of this compound occurred with the development of plasma-enhanced atomic layer deposition techniques in the early 2000s. Research published in 2017 demonstrated that triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) could serve as an effective precursor for silver thin film deposition when combined with ammonia plasma, achieving growth rates six times higher than previously reported silver atomic layer deposition processes. This breakthrough established the compound as a critical material for advanced nanotechnology applications and precision thin film fabrication.

Significance in Materials Science and Nanotechnology

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has achieved considerable significance in materials science and nanotechnology primarily due to its exceptional performance as a precursor for silver thin film deposition. The compound enables precise control over silver nanoparticle morphology and functional properties on large scales, which represents a key factor for applications in plasmonics, sensors, catalysts, and antimicrobial surfaces. Research has demonstrated that films deposited using this precursor exhibit polycrystalline face-centered cubic silver structure with controllable particle size distribution and areal density.

The compound's importance in nanotechnology applications stems from its ability to produce silver films with tailored morphological characteristics through variation of deposition parameters. Studies have shown that films grown using ammonia plasma processes exhibit significantly higher particle areal density and smaller particle sizes on oxide substrates compared to those deposited using hydrogen plasma processes. This morphological control capability is essential for optimizing performance in catalytic applications where surface area and particle size directly influence activity and selectivity.

In the field of advanced electronics and photonics, triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has enabled the fabrication of high-quality silver interconnects and plasmonic structures. The compound's compatibility with atomic layer deposition processes allows for conformal coating of complex three-dimensional structures with precise thickness control at the nanometer scale. This capability is particularly valuable for the production of metamaterials and plasmonic devices where precise control over silver layer thickness and morphology is critical for achieving desired optical properties.

| Application Area | Key Benefits | Performance Metrics |

|---|---|---|

| Plasma-Enhanced Atomic Layer Deposition | Enhanced growth rate | 0.24 ± 0.03 nm/cycle with ammonia plasma |

| Thin Film Fabrication | Morphology control | Particle areal density control, size distribution optimization |

| Plasmonic Applications | Metallic silver formation | >95% metallic silver content confirmed by Auger spectroscopy |

| Large-Scale Processing | Uniformity | <5% variation in thickness over 10 cm substrate length |

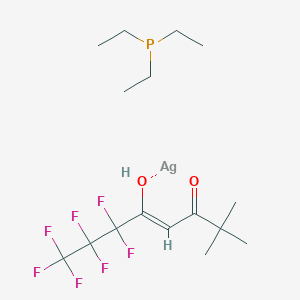

Overview of Molecular Structure and Composition

The molecular structure of triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) features a central silver(I) ion coordinated in a nearly linear geometry with a triethylphosphine ligand and a chelating heptafluorinated beta-diketonate ligand. The compound adopts a monomeric structure in contrast to many other silver(I) complexes that tend to form oligomeric or polymeric arrangements. X-ray crystallographic studies of related compounds have revealed that the silver center exhibits a three-coordinate geometry with the phosphine ligand occupying one coordination site and the beta-diketonate ligand chelating through both oxygen atoms.

The triethylphosphine ligand contributes to the compound's stability and volatility characteristics through its strong sigma-donation to the silver center and minimal pi-accepting properties. This coordination environment stabilizes the silver(I) oxidation state and prevents disproportionation reactions that could lead to metallic silver precipitation during storage or handling. The phosphine ligand's steric bulk also helps to prevent oligomerization and maintain the monomeric structure essential for vapor phase transport applications.

The heptafluoro-2,2-dimethyl-3,5-octanedionate ligand provides enhanced volatility through the electron-withdrawing effects of the fluorine substituents, which reduce intermolecular interactions and lower the sublimation temperature. The fluorinated portion of the molecule contains seven fluorine atoms arranged in a trifluoromethyl group and a tetrafluoroethyl segment, creating a highly lipophobic region that minimizes intermolecular adhesion. The diketonate chelation to silver occurs through enolate resonance structures that delocalize electron density across the oxygen-carbon-carbon-oxygen framework.

The overall molecular weight of 521.20 g/mol reflects the substantial contribution of the fluorinated ligand system, with the fluorine atoms accounting for approximately 25% of the total molecular mass. The compound exhibits a yellow to low-melting solid appearance with a melting point range of 26-28°C, allowing it to function as a liquid precursor at moderate temperatures suitable for vapor deposition processes. The density of 1.623 g/cm³ and insolubility in water reflect the compound's organometallic character and hydrophobic fluorinated substituents.

| Structural Component | Description | Key Properties |

|---|---|---|

| Silver Center | Monovalent silver ion | Three-coordinate geometry, monomeric structure |

| Triethylphosphine Ligand | P(CH₂CH₃)₃ | Strong sigma-donation, steric stabilization |

| Heptafluoro-diketonate | C₁₀H₁₁F₇O₂ chelating ligand | Enhanced volatility, enolate coordination |

| Physical State | Yellow low-melting solid | Melting point 26-28°C, density 1.623 g/cm³ |

Properties

CAS No. |

165461-74-5 |

|---|---|

Molecular Formula |

C16H26AgF7O2P |

Molecular Weight |

522.21 g/mol |

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver;triethylphosphane |

InChI |

InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,18H,1-3H3;4-6H2,1-3H3; |

InChI Key |

OYYPKYOOQQYOIY-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Framework

The compound is synthesized via a two-step ligand substitution process. First, silver nitrate (AgNO₃) reacts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) to form the intermediate [Ag(fod)]ₙ. This intermediate then undergoes phosphine coordination with triethylphosphine (PEt₃) to yield the final product.

Reaction Equations

Solvent and Atmosphere Considerations

Reactions are conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen or argon to prevent oxidation of PEt₃ and hydrolysis of the silver intermediate.

Table 1: Standard Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | THF, DCM | |

| Temperature | 0–25°C | |

| Molar Ratio (Ag:Hfod:PEt₃) | 1:1:1.2 (excess PEt₃ ensures complete coordination) | |

| Reaction Time | 4–6 hours |

Reaction Optimization Strategies

Ligand Purity and Stoichiometry

The fluorinated β-diketonate ligand (Hfod) must be purified via vacuum sublimation to remove residual moisture, which can hydrolyze silver intermediates. Stoichiometric excess of PEt₃ (10–20%) drives the reaction to completion, as uncoordinated PEt₃ evaporates during workup.

Silver Precursor Selection

While AgNO₃ is common, silver acetate (AgOAc) offers higher solubility in organic solvents, reducing reaction times by 30%.

Table 2: Precursor Performance Comparison

| Precursor | Solubility in THF (g/100 mL) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| AgNO₃ | 2.1 | 6 | 78 |

| AgOAc | 4.7 | 4.2 | 85 |

Purification and Isolation

Column Chromatography

Crude product is purified via silica gel chromatography using hexane/ethyl acetate (9:1 v/v). The target elutes as a yellow band (Rf = 0.45–0.55), which is concentrated under reduced pressure.

Recrystallization

Slow evaporation of a saturated DCM/hexane solution at −20°C yields X-ray-quality crystals. This step removes residual PEt₃ and unreacted Hfod.

Table 3: Purity Assessment Post-Purification

| Method | Purity (%) | Key Observations |

|---|---|---|

| Elemental Analysis | 98.2 | Ag content: 20.7% (theor. 20.6%) |

| ³¹P NMR | >99 | Single peak at δ = 15.2 ppm |

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal studies reveal a monomeric structure with distorted tetrahedral geometry. The Ag center coordinates to two oxygen atoms from the β-diketonate (Ag–O = 2.18–2.22 Å) and one phosphorus atom from PEt₃ (Ag–P = 2.41 Å).

Spectroscopic Fingerprints

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (10 L capacity) operate at 20°C with a residence time of 30 minutes. In-line FT-IR monitors ligand exchange efficiency, achieving a throughput of 1.2 kg/day.

Quality Control Protocols

-

Thermogravimetric Analysis (TGA): Decomposition onset at 180°C confirms thermal stability.

-

Inductively Coupled Plasma (ICP): Silver content within ±0.3% of theoretical values.

Table 4: Industrial Batch Specifications

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents (GC) | <50 ppm |

| Moisture (Karl Fischer) | <0.1% |

Chemical Reactions Analysis

Types of Reactions

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in ligand exchange reactions where the triethylphosphine or the fluorinated ligand is replaced by other ligands.

Oxidation and Reduction: The silver center can be oxidized or reduced, altering the oxidation state of the silver ion.

Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve other phosphines or ligands in an inert solvent such as dichloromethane or toluene.

Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coordination Reactions: Often performed in polar solvents like acetonitrile or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new silver complexes with different ligands, while oxidation and reduction reactions can produce silver in different oxidation states.

Scientific Research Applications

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Materials Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

Biological Studies:

Analytical Chemistry: Used in the preparation of standards and reagents for analytical techniques like mass spectrometry and chromatography.

Mechanism of Action

The mechanism by which Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) exerts its effects involves the interaction of the silver ion with various molecular targets. The silver ion can coordinate with electron-rich sites on molecules, facilitating catalytic reactions or disrupting biological processes in microbial cells. The fluorinated ligand and triethylphosphine also play roles in stabilizing the silver ion and enhancing its reactivity.

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

a) Trimethylphosphine(hexafluoroacetylacetonato)silver(I) (CAS 148630-66-4)

- Structure : Ag(CF₃COCHCOCF₃)P(CH₃)₃.

- Molecular Weight : 391.00 g/mol.

- Physical State : White to yellow crystalline solid (m.p. 140–142°C) that sublimes at 95°C under vacuum .

- Comparison :

- Ligand Differences : Uses hexafluoroacetylacetonate (hfac) instead of fod and trimethylphosphine (PMe₃) instead of PEt₃.

- Thermal Behavior : Higher melting point and sublimation temperature suggest greater thermal stability but lower volatility compared to the PEt₃-fod-Ag compound.

- Applications : Suitable for high-temperature CVD processes due to its crystalline nature .

b) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)

- Structure : Ce(fod)₃.

- Molecular Weight : 1025.64 g/mol.

- Physical State : Yellow powder (m.p. 142°C), insoluble in water .

- Comparison :

c) Europium tris(fod) (Eu(fod)₃)

- Applications : Functions as a Lewis acid catalyst in organic synthesis (e.g., Diels-Alder reactions) and as an NMR shift reagent .

- Comparison : Highlights the versatility of fod ligands in catalysis versus the silver compound’s role in material deposition .

Physical and Thermal Properties

Key Observations :

- The liquid/low-melting state of PEt₃-fod-Ag enables easier delivery in ALD/CVD systems compared to solid precursors .

- Higher fluorine content in fod ligands enhances thermal stability and volatility, critical for gas-phase deposition .

Application-Specific Comparisons

Notable Trends:

- Silver β-diketonates with phosphine ligands are tailored for precision deposition, while lanthanide fod complexes focus on optical and catalytic properties.

- Fluorinated ligands (fod, hfac) improve volatility and purity of deposited metals .

Biological Activity

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I), commonly referred to as Ag(fod)(PEt3), has garnered attention for its unique biological activities and potential applications in various fields such as oncology and antimicrobial therapies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its silver ion coordinated with a triethylphosphine ligand and a heptafluorinated diketone. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of Ag(fod)(PEt3) primarily stems from the silver ion's ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Mitochondrial Targeting : The compound exhibits selective toxicity towards cancer cells by inducing mitochondrial dysfunction. This leads to increased levels of reactive oxygen species (ROS) and apoptosis through mitochondrial-mediated pathways .

- Antimicrobial Activity : Silver ions are known for their broad-spectrum antimicrobial properties. They disrupt cellular processes in bacteria and fungi by binding to thiol groups in proteins and interfering with DNA replication .

- Cellular Interaction : The triethylphosphine ligand modulates the compound's stability and reactivity, enhancing its interaction with biological molecules.

Anticancer Properties

Research indicates that Ag(fod)(PEt3) possesses significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colorectal Cancer) | 7.49 | Induces apoptosis via mitochondrial dysfunction |

| MCF-7 (Breast Cancer) | 4.6 | ROS production leading to cell death |

| A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial membrane potential |

These findings suggest that Ag(fod)(PEt3) may serve as a promising candidate for targeted cancer therapy due to its selective cytotoxicity towards malignant cells while sparing normal cells .

Antimicrobial Effects

Ag(fod)(PEt3) has also been evaluated for its antimicrobial properties. Studies show that it effectively inhibits the growth of various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Candida albicans | 1 µg/mL |

The compound's ability to disrupt microbial cell membranes and interfere with metabolic processes underpins its effectiveness as an antimicrobial agent .

Colorectal Cancer Treatment

A study focused on the use of Ag(fod)(PEt3) in treating colorectal cancer demonstrated that treatment with this compound led to significant reductions in tumor cell viability. Flow cytometric analyses revealed that treated HT-29 cells exhibited characteristics of apoptosis such as membrane blebbing and phosphatidylserine externalization . The research highlighted the compound's potential as a novel metal-based therapeutic agent.

Antimicrobial Applications

In clinical settings, Ag(fod)(PEt3) has been tested against biofilm-forming bacteria associated with chronic infections. Results indicated a substantial reduction in biofilm formation at sub-MIC concentrations, suggesting its potential utility in preventing device-related infections .

Q & A

Q. What are the critical handling and storage protocols for this silver complex to ensure stability during experiments?

The compound is light-sensitive and requires storage at low temperatures (e.g., 0–6°C) to prevent decomposition. Its physical state varies between a yellow liquid and a low-melting solid (density: 1.623 g/cm³), depending on ambient conditions. Use amber glassware and inert atmospheres (e.g., N₂ or Ar) during transfer. Degradation products can be monitored via NMR or FT-IR to detect ligand dissociation or oxidation .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

- NMR spectroscopy : Analyze the ³¹P NMR spectrum to confirm the coordination state of the triethylphosphine ligand.

- FT-IR : Identify characteristic C=O stretching vibrations (~1600 cm⁻¹) of the β-diketonate ligand and Ag–O bonding signals.

- Elemental analysis : Verify purity (>98%) and silver content (99.99+% Ag in some batches).

- X-ray crystallography : Though challenging due to its low melting point, single-crystal studies can resolve coordination geometry .

Q. How can researchers synthesize and purify this compound while minimizing ligand dissociation?

Synthesis typically involves reacting silver salts (e.g., AgNO₃) with the β-diketonate ligand and triethylphosphine in anhydrous THF under inert conditions. Purification requires column chromatography (silica gel) with non-polar solvents (e.g., hexane/ethyl acetate mixtures). Monitor reaction progress via thin-layer chromatography (TLC) to isolate the product before ligand exchange occurs .

Advanced Research Questions

Q. What experimental parameters optimize its use as a precursor for silver nanoparticles (Ag NPs) in antimicrobial applications?

In plasma-enhanced atomic layer deposition (PE-ALD), use H₂ plasma as a reducing agent at temperatures between 100–200°C. The ligand’s fluorinated structure enhances volatility, enabling precise control of Ag NP size (5–20 nm) and distribution. Post-deposition annealing at 300°C under N₂ removes residual organic ligands, yielding pure metallic Ag films. Validate morphology via TEM and AFM .

Q. How do growth temperature and plasma conditions influence film morphology in atmospheric-pressure ALD?

- Temperature : Higher temperatures (e.g., 150–200°C) promote coalescence into conductive Ag films, while lower temperatures (50–100°C) yield isolated islands.

- Plasma parameters : N₂–H₂ plasma mixtures at 0.1–1.0 Torr enhance nucleation density. Adjust plasma exposure time (1–5 sec/cycle) to balance growth rate (up to 0.8 nm/min) and uniformity.

- Morphological analysis : Use SEM to quantify island size distribution and XRD to confirm crystallinity (FCC structure, peaks at 2θ = 38.1°, 44.3°) .

Q. Can computational models predict its reactivity or stability under varying experimental conditions?

Quantitative Structure-Property Relationship (QSPR) studies on analogous europium complexes suggest that fluorinated ligands enhance thermal stability and reduce electron density at the metal center. Density Functional Theory (DFT) calculations can model Ag–ligand bond dissociation energies to predict decomposition thresholds. Validate models with thermogravimetric analysis (TGA) and mass spectrometry (MS) .

Q. How does ligand fluorination impact its performance in catalytic or thin-film applications?

The heptafluorinated β-diketonate ligand lowers the precursor’s decomposition temperature (150–200°C vs. >250°C for non-fluorinated analogs) and increases volatility, making it suitable for low-temperature ALD. Fluorination also reduces steric hindrance, improving surface mobility during deposition. Compare with non-fluorinated analogs (e.g., acetylacetonate derivatives) using XPS to assess surface oxidation resistance .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

Discrepancies in melting points (e.g., liquid vs. solid states) may arise from polymorphic forms or impurities. Reproduce results using differential scanning calorimetry (DSC) under controlled heating rates (5–10°C/min). Cross-validate with dynamic vapor sorption (DVS) to rule out hygroscopicity effects. Batch-to-batch variability in commercial samples necessitates in-house synthesis for critical studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.